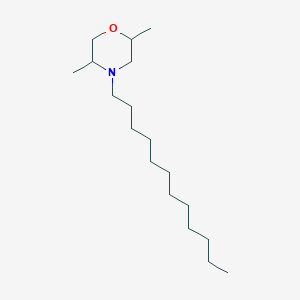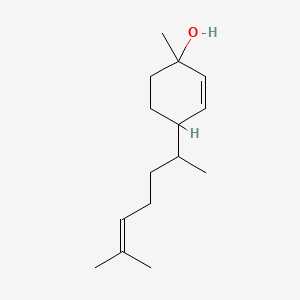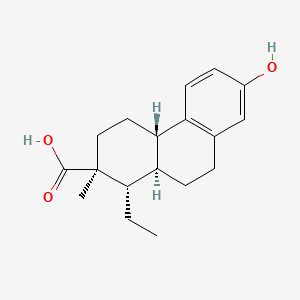
Doisynolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doisynolic acid: is a synthetic, nonsteroidal estrogen compound that exhibits high oral activity. It was discovered in the late 1930s as a degradation product of estradiol or estrone when reacted with potassium hydroxide, a strong base . The compound is named after Edward Adelbert Doisy, a pioneer in estrogen research .
準備方法
Synthetic Routes and Reaction Conditions: Doisynolic acid can be synthesized through the reaction of estradiol or estrone with potassium hydroxide. This reaction results in the formation of this compound as a degradation product . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions: Doisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Doisynolic acid serves as a precursor for the synthesis of other nonsteroidal estrogens. It is used in research to study the structure-activity relationships of estrogenic compounds .
Biology: In biological research, this compound is used to investigate estrogen receptor interactions and the effects of estrogenic compounds on cellular processes .
Medicine: It is also being studied for its effects on metabolic disorders, obesity, diabetes, cardiovascular disease, and prostate cancer .
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other estrogenic compounds .
作用機序
Doisynolic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α and estrogen receptor-β . This binding activates the receptors, leading to the regulation of gene expression and various cellular processes. The compound’s estrogenic activity is attributed to its structural similarity to 17β-estradiol .
類似化合物との比較
- Methallenestril
- Fenestrel
- Carbestrol
- Doisynoestrol
Comparison: Doisynolic acid is unique due to its high oral activity and potent estrogenic effects . Compared to other similar compounds, it exhibits a higher degree of potency and stability. Methallenestril, fenestrel, and carbestrol are seco-analogues of this compound, while doisynoestrol is a methyl ether derivative .
特性
CAS番号 |
482-49-5 |
|---|---|
分子式 |
C18H24O3 |
分子量 |
288.4 g/mol |
IUPAC名 |
(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1 |
InChIキー |
GEGYYIFBFKSCPK-CBZIJGRNSA-N |
SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
異性体SMILES |
CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O |
正規SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
同義語 |
doisynolic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
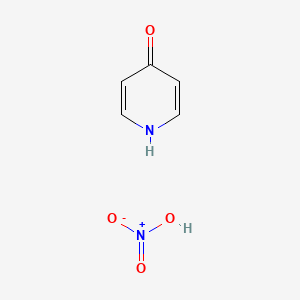
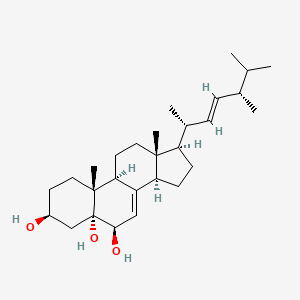
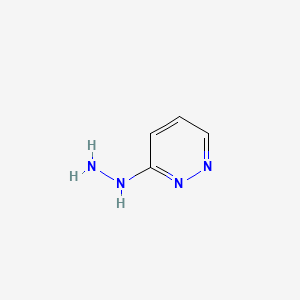
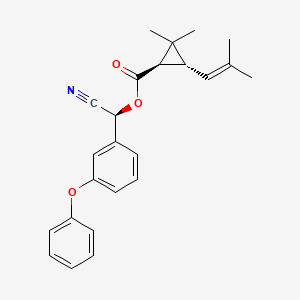
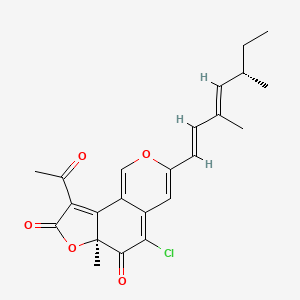
![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)
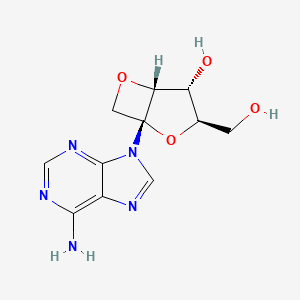
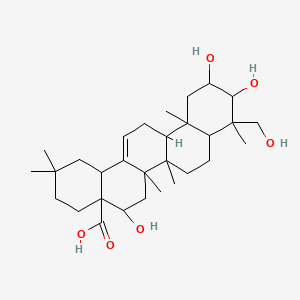
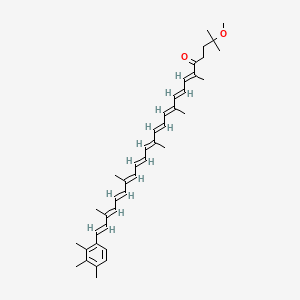
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)

